molecular formula C23H32ClN3 B14493176 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride CAS No. 63975-19-9

3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride

Cat. No.: B14493176
CAS No.: 63975-19-9
M. Wt: 386.0 g/mol
InChI Key: WLBCNNBRQNBNEZ-UHFFFAOYSA-N
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Description

3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride is a chemical compound known for its unique structure and properties It is a member of the phenanthridinium family, which is characterized by a tricyclic aromatic structure

Preparation Methods

The synthesis of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine core.

    Substitution Reactions: Introduction of amino groups at the 3 and 8 positions through nucleophilic substitution reactions.

    Alkylation: Introduction of the nonyl group at the 6 position via alkylation reactions.

    Quaternization: The final step involves the quaternization of the nitrogen atom at the 5 position with methyl chloride to form the chloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Complex Formation: It can form complexes with metal ions, which can be useful in various applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as an anti-tumor or anti-viral agent, leveraging its ability to interact with biological molecules.

    Industry: It can be used in the synthesis of polymers and other materials, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride involves its interaction with molecular targets such as DNA, proteins, or enzymes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. It may also interact with proteins and enzymes, inhibiting their activity and affecting cellular functions. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride can be compared with other phenanthridinium compounds, such as:

    3,8-Diamino-6-phenylphenanthridine: Similar in structure but with a phenyl group instead of a nonyl group, affecting its solubility and reactivity.

    Dimidium bromide: Another phenanthridinium compound with different substituents, used in different applications.

    Ethidium bromide: A well-known DNA intercalating agent, used as a fluorescent tag in molecular biology.

Properties

CAS No.

63975-19-9

Molecular Formula

C23H32ClN3

Molecular Weight

386.0 g/mol

IUPAC Name

5-methyl-6-nonylphenanthridin-5-ium-3,8-diamine;chloride

InChI

InChI=1S/C23H31N3.ClH/c1-3-4-5-6-7-8-9-10-22-21-15-17(24)11-13-19(21)20-14-12-18(25)16-23(20)26(22)2;/h11-16,25H,3-10,24H2,1-2H3;1H

InChI Key

WLBCNNBRQNBNEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Cl-]

Origin of Product

United States

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